molecular formula C19H30N4O5S B2909674 N-[2-(dimethylamino)ethyl]-N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872724-24-8

N-[2-(dimethylamino)ethyl]-N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2909674
CAS No.: 872724-24-8
M. Wt: 426.53
InChI Key: QXNFMYLCCSRSTJ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a dimethylaminoethyl group, a sulfonyl-substituted oxazinan ring, and an oxalamide moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the oxazinan ring, sulfonylation, and subsequent coupling with the oxalamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and aldehydes or ketones. This step may require acidic or basic conditions to facilitate the cyclization process.

    Sulfonylation: The introduction of the sulfonyl group is typically achieved through a sulfonyl chloride reagent in the presence of a base such as triethylamine. This step ensures the attachment of the 2,5-dimethylphenylsulfonyl group to the oxazinan ring.

    Coupling with Oxalamide: The final step involves the coupling of the sulfonyl-substituted oxazinan ring with the oxalamide moiety. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminoethyl group or the oxazinan ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group or the oxalamide moiety, potentially converting them to sulfides or amines, respectively.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the oxazinan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or sulfides. Substitution reactions can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents targeting specific biological pathways.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and synthetic methodologies.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as polymers, coatings, or nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(dimethylamino)ethyl)-N2-(phenylsulfonyl)oxalamide: Similar structure but lacks the oxazinan ring.

    N1-(2-(dimethylamino)ethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

N-[2-(dimethylamino)ethyl]-N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is unique due to the presence of the 2,5-dimethylphenylsulfonyl group and the oxazinan ring, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O5S/c1-14-6-7-15(2)16(12-14)29(26,27)23-9-5-11-28-17(23)13-21-19(25)18(24)20-8-10-22(3)4/h6-7,12,17H,5,8-11,13H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNFMYLCCSRSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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